molecular formula C12H12B2O4 B13146974 [1,1'-Biphenyl]-3,3'-diyldiboronic acid

[1,1'-Biphenyl]-3,3'-diyldiboronic acid

Cat. No.: B13146974
M. Wt: 241.8 g/mol
InChI Key: AFWMHNUJJPCMNQ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3,3’-diyldiboronic acid is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with boronic acid groups attached to the 3 and 3’ positions of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3,3’-diyldiboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and a boronic acid or boronate ester. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-3,3’-diyldiboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-3,3’-diyldiboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as boronic esters, borates, and substituted biphenyls.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-3,3’-diyldiboronic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in the development of new materials, such as polymers and liquid crystals .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is used in the development of pharmaceuticals and agrochemicals due to its ability to form stable carbon-boron bonds .

Industry

In the industrial sector, [1,1’-Biphenyl]-3,3’-diyldiboronic acid is utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic components .

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3,3’-diyldiboronic acid involves its ability to form stable carbon-boron bonds through various chemical reactions. These bonds are crucial in the formation of complex organic structures and materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’-Biphenyl]-3,3’-diyldiboronic acid is unique due to the specific positioning of the boronic acid groups, which imparts distinct reactivity and properties. This positioning allows for selective functionalization and the formation of complex structures that are not easily achievable with other similar compounds .

Properties

Molecular Formula

C12H12B2O4

Molecular Weight

241.8 g/mol

IUPAC Name

[3-(3-boronophenyl)phenyl]boronic acid

InChI

InChI=1S/C12H12B2O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8,15-18H

InChI Key

AFWMHNUJJPCMNQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC(=C2)B(O)O)(O)O

Origin of Product

United States

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